N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
Overview
Description
N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is a chemical compound with a complex structure that includes a benzothiazole ring, a bromobenzyl group, and an acetamide moiety
Scientific Research Applications
N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves the reaction of 2-bromobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base to form the intermediate 2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazole. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzothiazole derivatives.
Mechanism of Action
The mechanism of action of N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl and bromobenzyl groups may play a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Bromobenzylidene)-2-[(2-bromobenzyl)sulfanyl]acetohydrazide
- 2-[(2-Bromobenzyl)sulfanyl]-N-cyclohexylacetamide
- N-{2-[(4-Bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide
Uniqueness
N-{2-[(2-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-[(2-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS2/c1-10(20)18-12-6-7-14-15(8-12)22-16(19-14)21-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRPKQXYKZEJRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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